
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide, also known as NDCH, is a chemical compound with potential applications in scientific research. It is a cyclopropane derivative that has been synthesized and studied for its biological activity.
Wirkmechanismus
The mechanism of action of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to induce the production of reactive oxygen species in cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and increase the production of reactive oxygen species. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its potential as a fluorescent probe for detecting reactive oxygen species. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is also relatively easy to synthesize, making it a useful compound for researchers. However, one limitation of using N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide. One area of interest is its potential as a treatment for cancer. Further studies are needed to fully understand the mechanism of action of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide and its potential as a therapeutic agent. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide may also have potential applications in other areas of scientific research, such as in the development of new fluorescent probes for detecting reactive oxygen species.
Synthesemethoden
The synthesis of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of 1-naphthaldehyde and 2,2-diphenylcyclopropanecarbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been studied for its potential applications in scientific research. It has been shown to have anti-tumor activity, and has been investigated as a potential treatment for cancer. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species.
Eigenschaften
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c30-26(29-28-19-21-12-9-11-20-10-7-8-17-24(20)21)25-18-27(25,22-13-3-1-4-14-22)23-15-5-2-6-16-23/h1-17,19,25H,18H2,(H,29,30)/b28-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYVWFUYZABSRA-TURZUDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)

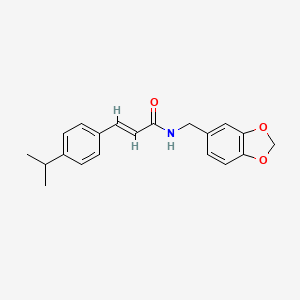
![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)


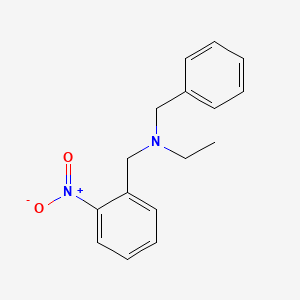

![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
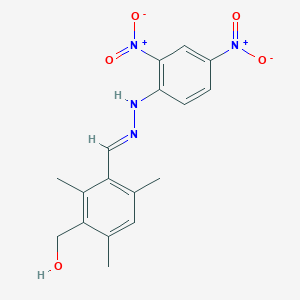
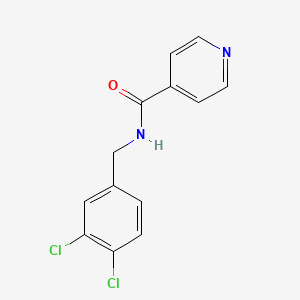
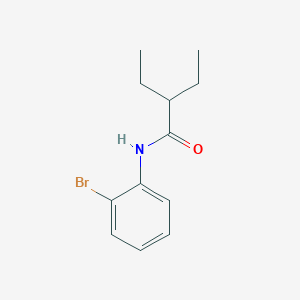
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)